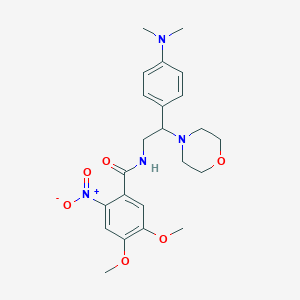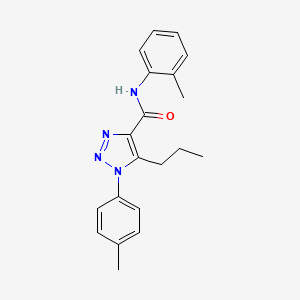![molecular formula C21H20N4O3 B2746209 N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251634-00-0](/img/structure/B2746209.png)
N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide” is a derivative of quinoline-carboxamide . Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents, apoptotic inducers, and Pim-1 kinase inhibitors . They have shown good anti-proliferative activities against several cell lines .
科学的研究の応用
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
A novel series of 3-quinoline carboxamides, closely related to the chemical structure of interest, has been discovered as selective inhibitors of the ATM kinase, showing potential in probing ATM inhibition in vivo. These compounds demonstrate efficacy in combination with DNA strand break-inducing agents in disease-relevant models, suggesting their applicability in therapeutic interventions against conditions where ATM activity is implicated (Degorce et al., 2016).
Antimicrobial and Antituberculous Activity
Studies on 2-methoxy- and 2-hydroxy-substituted quinoxaline and pyrazine N-oxides, including derivatives of quinoxaline-2-carboxylic acid, have unveiled compounds with antibacterial and antituberculous activity. This research suggests the potential of such compounds in designing new antimicrobial agents, with specific structure-activity relationships enhancing their biological effectiveness (Elina et al., 1976).
Antiproliferative Activity on Human Cancer Cell Lines
A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid was synthesized and assessed for antiproliferative activities against human cancer cell lines. These compounds, especially one with a 2-chloro-4-pyridinyl group in the amide part, exhibited promising cytotoxic activity and induced apoptotic cell death, indicating their potential in cancer treatment strategies (Pirol et al., 2014).
Novel Antimicrobial Agents
The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has been explored for their potential as antimicrobial agents, including activity against various bacteria and fungi. These findings support the potential of structurally similar compounds in antimicrobial therapy, contributing to the ongoing search for new therapeutic agents (Holla et al., 2006).
Glycine Site N-methyl-D-aspartate Antagonists
Research into 3,5-dihydro-2-aryl-1H-pyrazolo[3,4-c]quinoline-1,4(2H)-diones has identified them as high-affinity antagonists at the glycine site of the NMDA receptor. These compounds offer insights into designing NMDA receptor antagonists that might cross the blood-brain barrier more effectively, suggesting their potential application in neurological disorders treatment (Macleod et al., 1995).
将来の方向性
The future directions for research on “N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide” and related compounds could involve further exploration of their anti-proliferative activities and mechanisms of action . Additionally, more research could be conducted to elucidate their synthesis processes and to investigate their physical and chemical properties.
作用機序
Target of Action
The primary targets of this compound are protein kinases (PKs), which are the main regulators of cell survival and proliferation . Specifically, it has been found to inhibit Pim-1 kinase .
Mode of Action
The compound interacts with its targets by binding to the active site of the protein kinases, thereby inhibiting their activity . This results in the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 .
Biochemical Pathways
The compound affects the pathways related to cell survival and proliferation. By inhibiting protein kinases, it disrupts the normal signaling pathways that regulate these processes . The downstream effects include the induction of apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of apoptosis in cancer cells . This is achieved through the down-regulation of Bcl-2, an anti-apoptotic protein, and the up-regulation of BAX and Caspase-3, which are pro-apoptotic proteins .
特性
IUPAC Name |
N-(2-methoxyethyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-13-3-6-15(7-4-13)25-21(27)17-12-23-18-8-5-14(11-16(18)19(17)24-25)20(26)22-9-10-28-2/h3-8,11-12,24H,9-10H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEMJZMHOGETAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2746132.png)
![4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2746133.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2746134.png)
![N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2746135.png)
![N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride](/img/structure/B2746139.png)
![3-((4-chlorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2746140.png)
![2-(1-benzoylpiperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2746141.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/no-structure.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B2746146.png)
![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2746147.png)